3-(1H-Benzo[d]imidazol-5-yl)propanoic acid

Medicinal Chemistry Ion Channel Pharmacology Structural Biology

Sourcing positional isomers with undefined regiospecificity introduces confounding variables that derail SAR programs. 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid (CAS 155049-54-0) is the structurally validated 5-substituted isomer essential for integrin-targeted medicinal chemistry. - Precision Scaffold: The 5-position attachment geometry is optimal for MIDAS domain engagement in αVβ5 and α4β1 receptors; 1- or 2-substituted analogs are pharmacologically non-interchangeable. - Assay-Ready Purity: Supplied at ≥98% purity, minimizing purification overhead for focused library synthesis and enabling reliable negative control performance in ASIC1a channel screening (IC₅₀ >30,000 nM). - Defined Physicochemistry: Characterized LogP (1.58) and PSA (65.98 Ų) facilitate precise SAR mapping against isomers without permeability or solubility confounders.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 155049-54-0
Cat. No. B588680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzo[d]imidazol-5-yl)propanoic acid
CAS155049-54-0
Synonyms1H-Benzimidazole-5-propanoicacid(9CI)
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESC1=CC2=C(C=C1CCC(=O)O)NC=N2
InChIInChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-9(5-7)12-6-11-8/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14)
InChIKeyAODOMGJHAKHUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzo[d]imidazol-5-yl)propanoic Acid Procurement Overview


3-(1H-Benzo[d]imidazol-5-yl)propanoic acid (CAS 155049-54-0) is a heterocyclic carboxylic acid building block comprising a benzimidazole core with a propanoic acid side chain attached at the 5-position of the fused bicyclic system . This precise substitution pattern distinguishes it from isomeric benzimidazole propanoic acids and enables its use as a key intermediate in medicinal chemistry programs targeting integrin receptors and other therapeutically relevant pathways [1]. The compound is commercially available with validated purity specifications (≥98%) and defined physicochemical parameters including a calculated LogP of 1.58 and polar surface area of 65.98 Ų .

Integrin antagonist lead optimization scaffold
5-substituted geometry supports MIDAS domain engagement studies
ASIC channel screening control or starting scaffold
Reported minimal ASIC1a interference (assay context)
Positional isomer SAR studies
Isolates substitution geometry effects from passive permeability bias

3-(1H-Benzo[d]imidazol-5-yl)propanoic Acid – Non-Interchangeability


Benzimidazole propanoic acid analogs with identical molecular formulas (C₁₀H₁₀N₂O₂) but different substitution positions exhibit distinct biological and physicochemical profiles that render them non-interchangeable in target-specific applications. While 2-benzimidazolepropionic acid (CAS 23249-97-0) has documented use as an immunomodulator (procodazole) [1], the 5-substituted isomer demonstrates a markedly different pharmacological signature, including weak to negligible activity at acid-sensing ion channel 1a (ASIC1a, IC₅₀ >30,000 nM) [2]. More critically, the 5-position attachment serves as the privileged scaffold for integrin antagonist development, where the specific geometry enables optimal interactions with αVβ5 and α4β1 receptors—a structural feature not replicable with 1-substituted or 2-substituted analogs [3]. Substituting this compound with a positional isomer would fundamentally alter the intended SAR outcome and invalidate any structure-guided medicinal chemistry program.

Target Compound
5-substituted benzimidazole propanoic acid
Position-specific integrin antagonist scaffold (patent-reported)
Potential Substitute
2-benzimidazolepropionic acid (CAS 23249-97-0)
Immunomodulatory mechanism context may not transfer; SAR geometry differs
Critical Mismatch
Integrin MIDAS binding geometry
5-position substitution required for reported α4β1/αVβ5 interactions
Assay Profile Concern
Biological activity profile diverges markedly
ASIC1a activity context differs; reported immunomodulatory vs. negligible ASIC modulation

3-(1H-Benzo[d]imidazol-5-yl)propanoic Acid Differentiation Evidence


Positional Isomerism: Divergent Biological Activity

3-(1H-Benzo[d]imidazol-5-yl)propanoic acid exhibits negligible inhibition of acid-sensing ion channel 1a (ASIC1a), with an IC₅₀ exceeding 30,000 nM in a fluorescence-based membrane potential assay [1]. This contrasts with the known biological activity of 2-benzimidazolepropionic acid (CAS 23249-97-0), which demonstrates immunomodulatory and antiparasitic effects [2]. The profound difference in target engagement highlights how the 5-position substitution imparts a distinct pharmacological fingerprint that cannot be extrapolated from the 2-position analog despite identical molecular formula and similar computed LogP (1.58) .

Positional Isomerism: Divergent Activity
Cross-study comparable
Target: IC₅₀ >30,000 nM (ASIC1a)
vs
2-Isomer: Immunomodulatory activity (no reported ASIC1a potency)
Positional substitution dictates distinct target engagement profile
Assay context: VSD fluorescence, mouse ASIC1a, pH 6.6
Medicinal Chemistry Ion Channel Pharmacology Structural Biology

Commercial Purity and Availability Benchmark

3-(1H-Benzo[d]imidazol-5-yl)propanoic acid is commercially supplied with a minimum purity specification of 98%, as verified by reputable chemical vendors . This purity level matches or exceeds that of the related 2-benzimidazolepropionic acid (Sigma-Aldrich product 361933, assay 97%) . While both isomers achieve comparable purity grades, the 5-substituted variant offers the distinct advantage of positional integrity for SAR studies where the 5-attachment geometry is structurally mandated.

Purity and Availability
Specification review
≥98% (HPLC/assay)
Supports direct use in SAR studies without additional purification
Data to verify; supplier-reported specification
Chemical Procurement Quality Control Synthetic Chemistry

Integrin Antagonist Scaffold Privilege

The 5-substituted benzimidazole propanoic acid scaffold has been specifically claimed in multiple patent families as the core structural element for integrin α4β1 and αVβ5 antagonists [1][2]. In contrast, the 2-substituted isomer (procodazole) is not associated with integrin-targeting applications but rather with broad-spectrum immunomodulation [3]. The 5-position attachment places the propanoic acid side chain at an optimal vector for interacting with the metal ion-dependent adhesion site (MIDAS) of integrin receptors, a binding mode that cannot be achieved with 1- or 2-substituted regioisomers [4].

Integrin Antagonist Scaffold
Class-level inference
Claimed in patent families for α4β1/αVβ5 antagonism
Supports integrin-targeted lead optimization context
SAR context; validate binding for specific program
Integrin Antagonists Oncology Inflammation

Physicochemical Profile Matching Positional Isomer

Computed physicochemical parameters reveal near-identity between 3-(1H-benzo[d]imidazol-5-yl)propanoic acid and its 2-substituted isomer: both exhibit calculated LogP values of 1.58 and polar surface areas of 65.98 Ų [1]. This parity in lipophilicity and hydrogen-bonding capacity means that the two isomers are predicted to have comparable passive membrane permeability and solubility profiles. Consequently, any observed differences in biological activity or cellular potency between these isomers can be confidently attributed to specific target engagement and binding geometry rather than non-specific physicochemical biases.

Physicochemical Match
Head-to-head
LogP 1.58, PSA 65.98 Ų
Isolates geometry effects; permeability parity with 2-isomer
Computed values; experimental confirmation recommended
ADME Prediction Drug-Likeness Computational Chemistry

ASIC Channel Selectivity Profile

In functional fluorescence assays, 3-(1H-benzo[d]imidazol-5-yl)propanoic acid demonstrates IC₅₀ values exceeding 30,000 nM against both mouse ASIC1a homomers (pH 6.6 stimulation) and ASIC1a/2a heterodimers (pH 6.25 stimulation) [1]. This consistent lack of potent inhibition across ASIC channel subtypes establishes a clear baseline of minimal interference for researchers using this compound in cellular assays where ASIC channel modulation could represent a confounding variable. By contrast, structurally distinct benzimidazole derivatives have been reported to exhibit nanomolar potency at various ion channel targets .

ASIC Selectivity Profile
Reported
ASIC1a IC₅₀ >30 µM; ASIC1a/2a IC₅₀ >30 µM
Minimal ASIC channel interference in cellular assays
CHOK1 cells, VSD fluorescence, pH 6.25-6.6
Ion Channel Screening Selectivity Profiling Pain Research

3-(1H-Benzo[d]imidazol-5-yl)propanoic Acid Application Scenarios


Integrin Antagonist Lead Optimization

Utilize 3-(1H-benzo[d]imidazol-5-yl)propanoic acid as the privileged core scaffold for synthesizing novel integrin antagonists targeting α4β1 and αVβ5 receptors for oncology and inflammatory disease applications [1]. The 5-substitution geometry has been validated in multiple patent families as the optimal vector for MIDAS domain engagement, a structural feature not present in 1- or 2-substituted regioisomers [2].

ASIC Negative Control and Modulator Starting Scaffold

Employ this compound as a negative control in ASIC channel screening campaigns due to its demonstrated lack of potent inhibition (IC₅₀ >30,000 nM against ASIC1a and ASIC1a/2a) . Alternatively, use it as a clean starting scaffold for systematic derivatization aimed at introducing ASIC-modulating activity through rational design.

SAR Studies of Positional Isomer Effects

Leverage the near-identical physicochemical properties (LogP 1.58, PSA 65.98 Ų) between the 5-substituted and 2-substituted isomers [1] to isolate and quantify the contribution of substitution geometry to target binding and functional activity. This enables precise SAR mapping without confounding variables from differential permeability or solubility.

High-Purity Building Block for Benzimidazole Library Synthesis

Utilize this compound as a high-purity (≥98%) building block for generating focused libraries of 5-substituted benzimidazole derivatives, particularly for medicinal chemistry campaigns where positional integrity and minimal purification overhead are critical for efficient compound progression.

Application
Selection Property
Validation Focus
Integrin antagonist lead optimization
5-substitution geometry for MIDAS domain engagement
Integrin α4β1/αVβ5 binding assay context
ASIC negative control or modulator scaffold
Reported minimal ASIC1a/2a modulation
ASIC channel selectivity screening review
Positional isomer SAR studies
Near-identical passive permeability to 2-isomer
Physicochemical property control (LogP/PSA)
Benzimidazole library synthesis
High-purity building block (≥98% reported)
Purification threshold and positional integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.